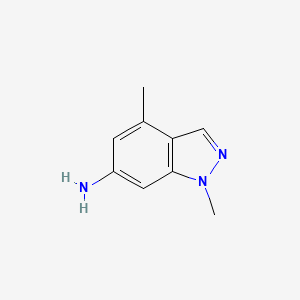

1,4-Dimethyl-1H-indazol-6-amine

Description

Conceptual Framework of Indazole Heterocycles as Privileged Scaffolds in Modern Medicinal Chemistry Research

Indazole derivatives have garnered significant attention due to their diverse biological activities, making them promising candidates for drug development. longdom.org The versatility of the indazole scaffold allows for the introduction of various functional groups, leading to a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.net The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form makes it the predominant and often more biologically relevant isomer. nih.gov The ability of the indazole core to mimic the structure of endogenous molecules, such as purine (B94841) bases like adenine (B156593) and guanine, facilitates its interaction with biological macromolecules. researchgate.net

Structural Significance of the Indazole-6-amine Core in Bioactive Molecules

The indazole-6-amine moiety is a key structural element in numerous bioactive compounds, particularly in the realm of oncology. researchgate.netbenthamdirect.com The amino group at the 6-position of the indazole ring serves as a crucial site for further chemical modification, allowing for the synthesis of extensive libraries of derivatives. ontosight.ai Research has demonstrated that compounds containing the 6-aminoindazole core exhibit potent anticancer activities against various cancer cell lines. researchgate.netbenthamdirect.com This has spurred significant interest in the design and synthesis of novel 6-aminoindazole derivatives as potential therapeutic agents. researchgate.netbenthamdirect.com

Research Trajectory and Potential of N-Methylated Indazol-6-amine Architectures, with a Specific Focus on the 1,4-Dimethyl-1H-indazol-6-amine Isomer

N-methylation of the indazole ring system can significantly influence the physicochemical and pharmacological properties of the resulting compounds. The introduction of a methyl group at the N1 position, as seen in 1,4-Dimethyl-1H-indazol-6-amine, can enhance metabolic stability and modulate target binding affinity. The additional methyl group at the 4-position further refines the molecule's steric and electronic profile. While research on the broader class of N-methylated indazol-6-amines is ongoing, the specific isomer 1,4-Dimethyl-1H-indazol-6-amine has been identified as a key intermediate in the synthesis of more complex molecules, including selective kinase inhibitors. google.comgoogle.com For instance, it has been utilized in the preparation of compounds targeting spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in various immune-related disorders and cancers. google.com

Overview of Key Academic Research Domains Pertaining to 1,4-Dimethyl-1H-indazol-6-amine and Cognate Derivatives

The primary research focus for 1,4-Dimethyl-1H-indazol-6-amine and its related structures lies in the field of medicinal chemistry, particularly in the discovery of novel kinase inhibitors. google.comgoogle.com Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory conditions. The indazole scaffold, and specifically derivatives of 1,4-Dimethyl-1H-indazol-6-amine, have shown promise as potent and selective inhibitors of various kinases. For example, derivatives have been synthesized and evaluated as inhibitors of spleen tyrosine kinase (Syk) and as selective EGFR inhibitors. google.comgoogle.com The exploration of these compounds in anticancer research is a significant and active area of investigation.

Interactive Data Table: Properties of 1,4-Dimethyl-1H-indazol-6-amine

| Property | Value |

| IUPAC Name | 1,4-dimethyl-1H-indazol-6-amine |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| Canonical SMILES | CN1C2=C(C=C(C=C2N)C)N=C1 |

| InChI Key | Not Publicly Available |

| CAS Number | Not Publicly Available |

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1,4-dimethylindazol-6-amine |

InChI |

InChI=1S/C9H11N3/c1-6-3-7(10)4-9-8(6)5-11-12(9)2/h3-5H,10H2,1-2H3 |

InChI Key |

KUKARBLSBTZYKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Dimethyl 1h Indazol 6 Amine and Analogous Indazole Derivatives

Evolution of Synthetic Strategies for Indazole Ring System Construction

The synthesis of the indazole bicyclic system has evolved significantly from classical condensation reactions to modern, highly efficient catalytic methods. These strategies provide access to a wide array of substituted indazoles, which serve as crucial precursors for complex targets.

Modern Catalytic Approaches for Indazole Scaffold Assembly

In recent years, transition-metal catalysis has revolutionized the synthesis of indazoles, offering high efficiency, functional group tolerance, and novel pathways for ring construction. wikipedia.org These methods often involve C-H activation and cross-coupling reactions to form the critical N-N or C-N bonds of the indazole core. mdpi.com

Palladium-, rhodium-, and copper-based catalysts are prominent in this field. mdpi.com For instance, rhodium-catalyzed C-H activation of azobenzenes and their subsequent annulation with aldehydes or alkynes provides a direct route to N-aryl-2H-indazoles. mdpi.com Silver-mediated intramolecular oxidative C-H amination of arylhydrazones has also emerged as an effective method for constructing 1H-indazoles, particularly for derivatives with substituents at the C3 position. nih.gov These catalytic systems demonstrate excellent atom economy and allow for the synthesis of complex indazole derivatives that were previously difficult to access. nih.gov

Classical and Contemporary Annulation Procedures for Indazole Formation

Classical methods for indazole synthesis often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. A well-known example is the reaction of o-toluidines with nitrous acid. More contemporary annulation procedures offer greater versatility and milder reaction conditions.

Among the most powerful modern methods is the [3+2] cycloaddition of arynes with diazo compounds. In this approach, an aryne, typically generated in situ from an o-(trimethylsilyl)aryl triflate, reacts with a diazo compound to form the indazole ring system. The initial 3H-indazole adduct often rearranges to the more stable 1H-indazole. This strategy provides a highly efficient pathway to a diverse range of substituted indazoles.

Another significant annulation approach involves the palladium-catalyzed coupling of 2-bromobenzonitriles with hydrazones, followed by an acid-catalyzed deprotection and cyclization sequence. This two-step process is a general method for preparing substituted 3-aminoindazoles.

Regioselective Synthesis of 6-Aminoindazole Derivatives

The introduction of an amino group at the C6 position of the indazole ring is a key transformation for the synthesis of many biologically active molecules, including 1,4-dimethyl-1H-indazol-6-amine. The regioselectivity of this installation is paramount and can be achieved through several distinct strategies.

Nitration and Subsequent Reduction Strategies to Introduce the C6-Amino Moiety

The most established and widely used method for introducing a C6-amino group is a two-step sequence involving the nitration of the indazole ring followed by the reduction of the resulting nitro group. The synthesis of 1,4-dimethyl-1H-indazol-6-amine exemplifies this process.

The synthesis typically begins with a precursor such as 3-methyl-6-nitro-1H-indazole. researchgate.net The first step is the methylation of the indazole core. This reaction, often carried out with an agent like dimethyl carbonate or iodomethane, can produce a mixture of N1 and N2 alkylated isomers. researchgate.net These isomers, 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, must be carefully separated, typically by column chromatography. researchgate.net

Once the desired N1-methylated isomer is isolated, the final step is the reduction of the C6-nitro group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yielding the target 1,4-dimethyl-1H-indazol-6-amine. researchgate.net

Table 1: Synthesis of 1,4-Dimethyl-1H-indazol-6-amine via Nitration/Reduction

| Step | Reactant | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 1 | 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate, Triethylenediamine, DMF | Mixture of N1 and N2 methylated isomers | Reaction produces a mixture requiring chromatographic separation. | researchgate.net |

| 2 | 1,3-Dimethyl-6-nitro-1H-indazole | H₂, Pd/C, Ethanol (B145695) | 1,4-Dimethyl-1H-indazol-6-amine | Efficient reduction of the nitro group to the desired amine. | researchgate.net |

Direct Amination Methodologies at the C6 Position

While direct C-H amination of heterocycles is a rapidly advancing field, most methods developed for indazoles target the more electronically activated C3 position. nih.govfigshare.com Direct catalytic C-H amination at the C6 position remains challenging and is not a commonly reported procedure.

Therefore, "direct amination" at C6 is practically achieved through modern cross-coupling reactions on a pre-functionalized indazole. This involves an initial halogenation of the indazole at the C6 position, for example, to produce 6-bromo-1H-indazole, a readily available intermediate. nih.gov This halo-indazole can then undergo a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (e.g., BINAP, BrettPhos), and a base. libretexts.orgresearchgate.net This strategy offers high efficiency and broad substrate scope, allowing for the direct formation of the C-N bond at the C6 position. An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann coupling. organic-chemistry.org

Selective N-Alkylation Protocols for 1H-Indazole Ring Systems

The N-alkylation of 1H-indazoles is a critical yet challenging step, as the reaction can occur at either the N1 or N2 position of the pyrazole (B372694) ring, leading to regioisomers that often possess different biological and physical properties. The development of regioselective alkylation protocols is therefore of high importance.

The regiochemical outcome is influenced by a combination of factors including the steric and electronic properties of the indazole substrate, the nature of the alkylating agent, the base, and the solvent used. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.

Significant research has been dedicated to controlling this selectivity. For the preferential synthesis of N1-alkyl indazoles, a common and effective protocol involves the use of sodium hydride (NaH) as the base in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). researchgate.net This system has been shown to provide excellent N1 selectivity for a wide range of indazole substrates and alkylating agents, including primary alkyl halides. researchgate.net The high selectivity is often attributed to thermodynamic control.

Conversely, achieving selective N2-alkylation often requires different strategies. For instance, using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts can promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates. The choice of substituents on the indazole ring also plays a crucial role; electron-withdrawing groups at the C7 position have been shown to confer excellent N2-regioselectivity. researchgate.net

Table 2: Factors Influencing Regioselectivity of Indazole N-Alkylation

Control of N1- Versus N2-Methylation Regioselectivity

The alkylation of indazoles presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position of the pyrazole ring, leading to two different isomers. The outcome of the methylation is highly dependent on the reaction conditions, the nature of the methylating agent, and the electronic and steric properties of the substituents already present on the indazole ring. researchgate.netnih.gov

Generally, N-alkylation under basic conditions tends to produce a mixture of N1 and N2 products, while acidic conditions can favor N2 alkylation. researchgate.net The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org Consequently, reaction conditions that allow for thermodynamic equilibration often favor the N1-alkylated product. nih.govbeilstein-journals.org

Several strategies have been developed to control the regioselectivity of methylation:

Choice of Base and Solvent: The combination of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation, especially for indazoles with electron-withdrawing groups. nih.govbeilstein-journals.org For instance, studies on various C3-substituted indazoles demonstrated >99% N1 regioselectivity using NaH in THF with an alkyl bromide. nih.gov

Nature of the Methylating Agent: The reactivity and structure of the methylating agent play a crucial role. Reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium hydroxide (B78521) can lead to mixtures of both isomers. researchgate.net In contrast, using diazomethane (B1218177) with BF3·Et2O has been reported to yield the N1-methylated product with high selectivity. researchgate.net

Substituent Effects: The position and electronic nature of substituents on the benzene portion of the indazole ring can direct the site of methylation. Electron-withdrawing groups, particularly at the C7 position (e.g., NO2 or CO2Me), have been observed to confer excellent N2 regioselectivity. nih.govbeilstein-journals.org Conversely, certain substituents at the C3 position can sterically or electronically favor N1 alkylation. nih.gov

Kinetic vs. Thermodynamic Control: N2-alkylation is often favored under kinetic control as the N2 lone pair is considered more sterically accessible in the neutral indazole. researchgate.net In contrast, the N1-alkylated product is the thermodynamically more stable isomer, and conditions that permit equilibration will favor its formation. researchgate.netbeilstein-journals.org

Table 1: Regioselectivity of Indazole Methylation under Various Conditions

| Starting Indazole | Methylating Agent | Base/Solvent/Conditions | Major Product | Reference |

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH, 45°C | ~1:1 mixture of N1 and N2 | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | - | N2 (50%) + N1 (10%) | researchgate.net |

| 6-Nitro-1H-indazole | Diazomethane, BF3·Et2O | 70°C, 6h | N1 (75%) | researchgate.net |

| 5-Nitroindazole | Methylation (neutral) | - | N1 | rsc.org |

| 6-Nitroindazole (B21905) | Methylation (acidic) | - | N1 | rsc.org |

| 3-Substituted Indazoles | Alkyl bromide | NaH / THF | N1 (>99%) | nih.gov |

| 7-NO2 Substituted Indazole | Alkyl bromide | NaH / THF | N2 (≥96%) | nih.gov |

Synthetic Routes for Specific C-Methylation at Position 4

Direct and selective C-H methylation at the C4 position of a pre-formed indazole ring is challenging. Therefore, the synthesis of 4-methylated indazoles typically relies on a "bottom-up" approach, where the methyl group is already incorporated into the starting material prior to the cyclization reaction that forms the indazole core.

A common and effective strategy is the Jacobson-Huber reaction or related indazole syntheses that start from appropriately substituted o-toluidine (B26562) derivatives. google.com To synthesize a 4-methylindazole, one would begin with a starting material that has a methyl group positioned ortho to an aniline (B41778) amine and meta to another group that will participate in the cyclization.

For the specific synthesis of a 4-methyl-6-nitro-1H-indazole, a key intermediate for the target compound 1,4-Dimethyl-1H-indazol-6-amine, a plausible starting material would be 2-methyl-3-nitroaniline (B147196) . The synthesis proceeds via diazotization followed by intramolecular cyclization.

Synthetic Scheme for 4-Nitro-1H-indazole (Illustrative of the Cyclization Method): A well-documented procedure for a related compound, 4-nitro-1H-indazole, starts from 2-methyl-3-nitroaniline. chemicalbook.com

Diazotization: The aniline derivative is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., glacial acetic acid), at low temperatures. chemicalbook.com This converts the amino group into a diazonium salt.

Cyclization: The in situ generated diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring. The reaction of 2-methyl-3-nitroaniline yields 4-nitro-1H-indazole in high yield. chemicalbook.com

To obtain the required 4-methyl-6-nitro-1H-indazole , a similar strategy would be employed, starting from a precursor like 3-methyl-5-nitro-2-aminotoluene . While the synthesis of this specific precursor is not detailed in the provided results, the general principle of cyclizing substituted o-toluidines remains a primary method for accessing C-substituted indazoles. google.com

Integrated Multi-Step Synthesis of 1,4-Dimethyl-1H-indazol-6-amine

Step 1: Synthesis of 4-Methyl-6-nitro-1H-indazole As outlined in section 2.3.2, this intermediate is synthesized via the cyclization of a substituted o-toluidine derivative. This step establishes the crucial C4-methyl and C6-nitro substitution pattern on the indazole ring.

Step 2: N1-Methylation of 4-Methyl-6-nitro-1H-indazole With the 4-methyl-6-nitro-1H-indazole intermediate in hand, the next step is regioselective methylation at the N1 position. Based on the principles discussed in section 2.3.1, conditions favoring thermodynamic control are employed to ensure high selectivity for the N1 isomer. A preferred method involves using sodium hydride (NaH) in an aprotic solvent like THF, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate. nih.gov This yields 1,4-dimethyl-6-nitro-1H-indazole .

Step 3: Reduction of the Nitro Group The final step is the reduction of the 6-nitro group to the corresponding 6-amino group to furnish the target compound, 1,4-Dimethyl-1H-indazol-6-amine . This transformation is a standard procedure in organic synthesis and can be accomplished using various methods. wikipedia.org

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H2) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a solvent like ethanol or methanol. nih.gov

Metal-Acid Reduction: Treatment with a metal such as iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid) is also effective. wikipedia.org

Transfer Hydrogenation: Reagents like sodium hydrosulfite or nickel-catalyzed hydrosilylative reduction can also be employed for the chemoselective reduction of the nitro group. wikipedia.orgrsc.org

Table 2: Summary of the Multi-Step Synthesis of 1,4-Dimethyl-1H-indazol-6-amine

| Step | Transformation | Key Reagents and Conditions | Purpose | Intermediate/Product |

| 1 | Indazole Formation | Substituted o-toluidine, NaNO2, Acid | Construction of the core indazole ring with C4-methyl and C6-nitro groups. | 4-Methyl-6-nitro-1H-indazole |

| 2 | N1-Methylation | NaH, THF; followed by CH3I | Regioselective addition of a methyl group to the N1 position. | 1,4-Dimethyl-6-nitro-1H-indazole |

| 3 | Nitro Group Reduction | H2, Pd/C, Ethanol | Conversion of the C6-nitro group to the C6-amino group. | 1,4-Dimethyl-1H-indazol-6-amine |

Methodological Considerations in Stereochemical Control and Isomeric Purity for Indazole Derivatives

For the specific target compound, 1,4-Dimethyl-1H-indazol-6-amine, there are no chiral centers, so stereoisomerism is not a concern. However, for the broader class of indazole derivatives, both stereochemical and isomeric purity are critical considerations.

The primary challenge concerning isomeric purity in the synthesis of many N-alkylated indazoles is controlling the regioselectivity of N-alkylation . nih.govbeilstein-journals.org The co-formation of N1 and N2 isomers necessitates careful optimization of reaction conditions (as discussed in section 2.3.1) to favor the desired isomer. Failure to achieve high regioselectivity leads to difficult purification processes and reduced yields of the target compound. The separation of these regioisomers often requires meticulous chromatographic techniques. nih.gov

When synthesizing indazole derivatives that do possess stereocenters (for example, those with chiral side chains), standard asymmetric synthesis methodologies are applicable:

Use of Chiral Starting Materials: Employing enantiomerically pure starting materials ensures the stereochemistry is carried through the synthetic sequence.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed.

Asymmetric Catalysis: The use of chiral catalysts, for instance in hydrogenation or C-C bond-forming reactions, can create a chiral center with high enantioselectivity. Recent studies have shown the use of copper catalysis to create C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. pnrjournal.com

Resolution of Racemates: If a racemic mixture is produced, it can be separated into its constituent enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Indazole Amine Synthesis

A suite of analytical techniques is essential for monitoring the progress of the synthesis, confirming the structure of intermediates and the final product, and assessing purity. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of indazole derivatives.

¹H NMR: Provides information on the number and environment of protons. It is used to confirm the presence of the two methyl groups and the aromatic and amine protons, and their relative positions can be inferred from chemical shifts and coupling constants. nih.govgoogle.com

¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): These techniques are indispensable for unambiguous structural assignment. Heteronuclear Multiple Bond Correlation (HMBC) is particularly critical for distinguishing between N1 and N2 alkylated isomers by observing the long-range (2-3 bond) correlations between the N-methyl protons and the carbons of the indazole ring (C3 and C7a for N1; C3 and C7 for N2). nih.gov

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental formula, confirming that the correct product has been formed. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. In the synthesis of 1,4-Dimethyl-1H-indazol-6-amine, IR spectroscopy would be used to monitor the disappearance of the nitro group (strong absorptions at ~1530 and 1350 cm⁻¹) and the appearance of the primary amine N-H stretching bands (two sharp bands in the 3300-3500 cm⁻¹ region).

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and intermediates. nih.gov By using a suitable column (e.g., C18 reversed-phase) and mobile phase, it can effectively separate the desired product from starting materials, by-products, and, crucially, from its N2-methylated regioisomer. bldpharm.comresearchgate.net Purity is determined by the relative area of the product peak.

Gas Chromatography (GC): Can be used for purity analysis if the compound and its potential impurities are sufficiently volatile and thermally stable. chemrxiv.org

Column Chromatography: This is a preparative technique used to purify the products at each stage of the synthesis. Silica gel is a common stationary phase for separating the components of the reaction mixture. nih.govnih.gov

Table 3: Analytical Techniques for the Characterization of 1,4-Dimethyl-1H-indazol-6-amine

| Technique | Purpose | Information Obtained |

| ¹H NMR | Structural Elucidation | Confirms proton environments, number of methyl groups, and aromatic substitution pattern. |

| ¹³C NMR | Structural Elucidation | Confirms the carbon framework of the molecule. |

| HMBC (2D NMR) | Isomer Differentiation | Unambiguously distinguishes between N1- and N2-methylated isomers. nih.gov |

| HRMS | Formula Confirmation | Provides exact mass to confirm the molecular formula of the product. nih.gov |

| IR Spectroscopy | Functional Group Analysis | Confirms the reduction of the nitro group and the presence of the primary amine. |

| HPLC | Purity Assessment | Quantifies the purity of the final product and separates regioisomers. researchgate.netchromedia.org |

| Column Chromatography | Purification | Isolates the desired product from reaction mixtures. nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations for 1,4 Dimethyl 1h Indazol 6 Amine Derivatives

The pharmacological importance of the indazole scaffold is significant, as it is a key component in a wide array of compounds with potential therapeutic value, including anticancer and anti-inflammatory agents. nih.gov The diverse biological activities of indazole derivatives have spurred considerable interest in their development. researchgate.netcaribjscitech.com

Computational Chemistry and Molecular Modeling Approaches in the Research of 1,4 Dimethyl 1h Indazol 6 Amine

Ligand-Based and Structure-Based Drug Design Strategies

There are currently no published studies detailing the application of ligand-based or structure-based drug design strategies specifically for "1,4-Dimethyl-1H-indazol-6-amine."

However, the indazole core is a well-established scaffold in drug discovery. For instance, various substituted indazole derivatives have been designed as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and polo-like kinase 4 (PLK4). These design strategies often rely on the known binding modes of existing inhibitors or the three-dimensional structure of the target protein. For example, the design of some IDO1 inhibitors is based on the structural features of clinical candidates, a common ligand-based approach.

Molecular Docking Simulations for Prediction of Binding Affinity and Ligand-Target Interactions

No specific molecular docking studies for "1,4-Dimethyl-1H-indazol-6-amine" have been reported in the scientific literature.

Molecular docking is a computational technique frequently applied to the indazole class of compounds to predict their binding orientation and affinity within a target's active site. For example, studies on other indazole derivatives, such as N-(1H-indazol-6-yl)benzenesulfonamides, have utilized molecular docking to confirm their binding mechanism with PLK4. These simulations typically show key hydrogen bonding interactions between the indazole core and hinge region residues of the kinase.

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Receptor Complexes

There is no available research on molecular dynamics (MD) simulations specifically involving "1,4-Dimethyl-1H-indazol-6-amine."

MD simulations are a powerful tool for understanding the dynamic stability of a ligand-protein complex over time. For related compounds, MD simulations could be used to assess the stability of the interactions predicted by molecular docking, providing a more accurate picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including "1,4-Dimethyl-1H-indazol-6-amine."

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for a class of compounds requires a dataset of molecules with measured biological activity. While QSAR studies have been conducted on various classes of kinase inhibitors, none have specifically focused on "1,4-Dimethyl-1H-indazol-6-amine."

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

There are no published quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically for "1,4-Dimethyl-1H-indazol-6-amine."

Quantum chemical calculations are valuable for understanding the electronic properties, reactivity, and geometry of a molecule. For the closely related isomer, 1,3-Dimethyl-1H-indazol-6-amine, crystal structure data is available, which provides precise geometric parameters. DFT calculations could complement such experimental data by providing insights into the electron distribution and orbital energies, which are crucial for understanding reactivity and intermolecular interactions.

In Silico ADME/Tox Predictions and Their Relevance to Preclinical Development

Specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for "1,4-Dimethyl-1H-indazol-6-amine" are not available in the public domain.

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various software platforms and models are available to predict properties such as lipophilicity, aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. While these tools could be applied to "1,4-Dimethyl-1H-indazol-6-amine," the results of such an analysis have not been published.

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Indazole Derivative Libraries via Diversification of the 1,4-Dimethyl-1H-indazol-6-amine Scaffold

The core structure of 1,4-Dimethyl-1H-indazol-6-amine is a prime candidate for the generation of extensive and diverse chemical libraries. The indazole ring system is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. pnrjournal.com The diversification of this scaffold can be achieved through various synthetic strategies, including the functionalization of the amino group and the aromatic ring system. nih.govacs.org

Recent advancements in synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and C-H activation, offer efficient ways to introduce a wide range of substituents onto the indazole core. nih.govresearchgate.net For instance, Sonogashira coupling can be employed to introduce alkynyl groups, which can be further elaborated into more complex moieties. austinpublishinggroup.com These synthetic endeavors can lead to the creation of libraries of novel indazole derivatives with a broad spectrum of physicochemical properties and potential biological activities. nih.govresearchgate.net Such libraries are invaluable resources for high-throughput screening campaigns aimed at identifying new hit compounds for various diseases. nih.govnih.gov

Table 1: Potential Diversification Strategies for the 1,4-Dimethyl-1H-indazol-6-amine Scaffold

| Modification Site | Potential Reactions | Introduced Functionalities |

| 6-amino group | Acylation, Sulfonylation, Alkylation | Amides, sulfonamides, secondary/tertiary amines |

| Indazole Ring (C5, C7) | Halogenation, Nitration, Friedel-Crafts | Halogens, nitro groups, alkyl/acyl groups |

| Methyl Groups (N1, C4) | Oxidation, Halogenation | Carboxylic acids, hydroxymethyl, halomethyl |

Exploration of Multi-Targeting Approaches with Indazole-Based Compounds

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. researchgate.net Indazole derivatives have already demonstrated the ability to inhibit multiple protein kinases, a class of enzymes frequently implicated in cancer progression. researchgate.netnih.gov The 1,4-Dimethyl-1H-indazol-6-amine scaffold can be strategically modified to design compounds that interact with several targets simultaneously.

For example, by incorporating specific pharmacophores known to bind to different kinase domains, it may be possible to develop dual or multi-kinase inhibitors. tandfonline.com This approach could offer advantages over single-target therapies by potentially overcoming drug resistance and improving therapeutic efficacy. researchgate.net Computational modeling and structure-based drug design will be instrumental in rationally designing these multi-targeted agents, predicting their binding modes, and optimizing their selectivity profiles. researchgate.net

Advanced Mechanistic Studies using Proteomics and Metabolomics

To fully understand the therapeutic potential and mechanism of action of novel indazole derivatives, advanced "omics" technologies like proteomics and metabolomics will be indispensable. These powerful tools allow for a global analysis of changes in protein and metabolite levels within cells or tissues upon treatment with a compound.

Proteomics can identify the direct protein targets of a drug and unravel the downstream signaling pathways that are affected. rsc.org For instance, a proteomics study could reveal that a derivative of 1,4-Dimethyl-1H-indazol-6-amine not only inhibits its primary target but also modulates the expression of proteins involved in apoptosis or cell cycle regulation. researchgate.netrsc.org Metabolomics, on the other hand, can provide insights into the metabolic reprogramming induced by the compound, which is a hallmark of many diseases, including cancer. researchgate.net The integration of these omics datasets will provide a comprehensive picture of the compound's biological effects and aid in the identification of biomarkers for predicting treatment response.

Design and Synthesis of Photoactivatable Probes for Target Engagement Studies

Confirming that a drug candidate interacts with its intended target within a complex cellular environment is a critical step in drug development. Photoactivatable probes, also known as photo-affinity labels, are powerful tools for this purpose. These probes are designed to be chemically inert until activated by light of a specific wavelength.

A photoactivatable probe based on the 1,4-Dimethyl-1H-indazol-6-amine scaffold could be synthesized by incorporating a photoreactive group, such as a diazirine or an aryl azide, and a reporter tag, like biotin (B1667282) or a fluorescent dye. researchgate.net Upon light activation, the probe would covalently bind to its target protein, allowing for its subsequent isolation and identification. This technique provides direct evidence of target engagement and can be used to validate the mechanism of action of novel indazole derivatives in living cells.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery Pipelines

The vastness of chemical space and the complexity of biological systems present significant challenges to traditional drug discovery approaches. astrazeneca.comnih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies that can accelerate and improve the efficiency of the drug discovery process. bohrium.comijettjournal.orgjsr.org

In the context of indazole-based drug discovery, AI and ML algorithms can be employed for several purposes:

Predictive Modeling: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual indazole derivatives, thereby reducing the need for extensive experimental testing. nih.gov

Virtual Screening: To screen large virtual libraries of indazole compounds against a specific biological target to identify potential hits. bohrium.com

De Novo Drug Design: To generate novel indazole-based structures with desired pharmacological properties. jsr.org

Data Analysis: To analyze complex datasets from high-throughput screening and omics studies to identify structure-activity relationships and potential biomarkers. astrazeneca.com

By integrating AI and ML into the drug discovery pipeline, researchers can make more informed decisions, prioritize the synthesis of the most promising compounds, and ultimately increase the success rate of developing new indazole-based therapeutics. astrazeneca.comnih.gov

Q & A

Q. Characterization :

- HPLC : Purity validation (>98%) via reverse-phase HPLC .

- NMR/IR : Confirm substitution patterns and amine functionality.

Basic: How is the molecular geometry of 1,4-Dimethyl-1H-indazol-6-amine determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the structurally similar 1,3-Dimethyl-1H-indazol-6-amine:

- Crystallographic parameters : Data collected at 293 K with R factor = 0.055 and wR = 0.149 .

- Planarity : The indazole core deviates ≤0.0325 Å from planarity, confirmed by SCXRD .

- Hydrogen bonding : N–H⋯N interactions stabilize crystal packing .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:

Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

- Systematic reviews : Apply Cochrane Handbook guidelines to assess bias and heterogeneity .

- Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., IC₅₀ variations ≤20%).

- Structure-activity relationship (SAR) : Differentiate activity between 1,4- vs. 1,3-dimethyl isomers .

Advanced: What experimental design optimizes reaction conditions for synthesizing 1,4-Dimethyl-1H-indazol-6-amine?

Methodological Answer:

Use Design of Experiments (DoE) to optimize:

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. EtOH), catalyst loading (0.5–5 mol% Pd).

- Response surface modeling : Maximize yield while minimizing byproducts (e.g., N-methyl over-alkylation).

- Validation : Replicate optimal conditions (n=3) with ≤5% yield variation .

Advanced: What pharmacological mechanisms are hypothesized for indazole derivatives like 1,4-Dimethyl-1H-indazol-6-amine?

Methodological Answer:

- Kinase inhibition : Molecular docking studies suggest ATP-binding site interactions (e.g., JAK2 or CDK inhibitors) .

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assay.

- Metabolic stability : Assess microsomal half-life (t₁/₂) using liver microsomes + NADPH .

Advanced: How do solid-state properties (e.g., polymorphism) impact the compound’s stability?

Methodological Answer:

- Polymorph screening : Use SCXRD and PXRD to identify forms. For 1,3-dimethyl analogs, hydrogen bonding dictates stability .

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture uptake (>5% indicates instability) .

Basic: How are analytical methods validated for purity assessment of 1,4-Dimethyl-1H-indazol-6-amine?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.